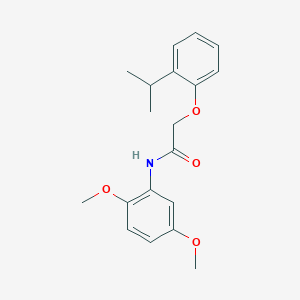

![molecular formula C17H18N2O2S B5537774 4-({[(2-苯乙基)氨基]碳硫酰}氨基)苯甲酸甲酯](/img/structure/B5537774.png)

4-({[(2-苯乙基)氨基]碳硫酰}氨基)苯甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, starting from basic aromatic compounds and incorporating various functional groups through reactions like condensation, nitration, and esterification. For instance, methyl 4-((E)-2-{3-[(3-{(E)-2-[4-(methoxycarbonyl)phenyl]-1-diazenyl}-5, 5-dimethylhexahydro-1-pyrimidinyl)methyl]-5, 5-dimethylhexahydro-1-pyrimidinyl}-1-diazenyl) benzoate was synthesized by reacting formaldehyde and 2,2-dimethyl-1,3-propanediamine with p-methoxycarbonylbenzenediazonium chloride, showcasing the complexity and versatility of synthetic routes for such compounds (Moser, Bertolasi, & Vaughan, 2005).

Molecular Structure Analysis

The molecular structure of similar compounds is characterized by X-ray crystallography, revealing intricate details such as molecular conformations, bond lengths, and angles. The structure often shows significant conjugation within certain moieties and a preferred orientation of functional groups, affecting the compound's overall properties and reactivity. For example, the aforementioned compound displayed disorder in a methoxycarbonyl group and a cis orientation of triazene moieties, with hexahydropyrimidine rings adopting a chair conformation (Moser, Bertolasi, & Vaughan, 2005).

科学研究应用

化学合成与材料科学

杂环化合物的合成

甲基和苯甲基衍生物用于杂环体系的合成中。例如,已经从乙酰乙酸酯中制备出化合物,作为制备 N3-保护的 3-氨基-4H-吡啶并[1,2-a]嘧啶-4-酮和其他结构的试剂,展示了该化学物质在合成复杂杂环中的效用 (Selič, Grdadolnik, & Stanovnik, 1997).

液晶研究

对带有酯键作为中心核心的席夫碱的液晶行为的研究导致了合成显示向列相和层析中间相的化合物。这些发现对于开发用于电子显示器和其他应用的高级材料至关重要,突出了酯官能化化合物在材料科学中的重要性 (Al-Obaidy, Tomi, & Abdulqader, 2021).

药理学和药物化学

抗惊厥活性

已探索与 4-氨基-N-(1-苯乙基)苯甲酰胺相关的类似物及其抗惊厥特性。对该分子的氨基和苯乙基成分的修饰可以显着影响抗惊厥效力,说明该化合物具有开发新抗惊厥药物的潜力 (Clark & Davenport, 1987).

抗菌活性

合成的用于抗菌活性研究的衍生物,例如涉及 7-氨基-4-氧代-5-苯基-2-硫代-2,3,4,5-四氢-1H-吡喃并[2,3-d]嘧啶-6-羧酸甲酯的衍生物,显示出显着的体外抗菌和抗真菌活性。这些研究有助于发现新的抗菌剂 (Bhat, Shalla, & Dongre, 2015).

属性

IUPAC Name |

methyl 4-(2-phenylethylcarbamothioylamino)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2S/c1-21-16(20)14-7-9-15(10-8-14)19-17(22)18-12-11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H2,18,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFNDIDOQBVAAOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=S)NCCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-({[(2-phenylethyl)amino]carbonothioyl}amino)benzoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1,3-benzodioxol-5-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5537709.png)

![4-methyl-N-[1-(1-methyl-1H-imidazol-2-yl)butyl]-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B5537717.png)

![N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)-2-methylpropanamide](/img/structure/B5537724.png)

![N-{(3S*,4R*)-1-[4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5537726.png)

![2-fluoro-N-(2-{[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5537740.png)

![1-{4-[2-(3-amino-1-azepanyl)-2-oxoethyl]phenyl}-2-imidazolidinone hydrochloride](/img/structure/B5537746.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5537749.png)

![{4-[(1-benzyl-1H-pyrazol-4-yl)carbonyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5537766.png)

![(3R*,4S*)-4-cyclopropyl-1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-amine](/img/structure/B5537788.png)

![(3aR*,6S*)-N-methyl-2-(3-methylbenzyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5537793.png)